Palbociclib Impurity 10 (CAS: 2206135-30-8): A Comprehensive Technical Guide for Drug Development Professionals
Palbociclib Impurity 10 (CAS: 2206135-30-8): A Comprehensive Technical Guide for Drug Development Professionals
Foreword: The Imperative of Impurity Profiling in Kinase Inhibitor Therapeutics
In the landscape of targeted cancer therapy, Palbociclib (Ibrance®) stands as a cornerstone treatment for HR-positive, HER2-negative advanced or metastatic breast cancer.[1] Its efficacy as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) has fundamentally altered treatment paradigms.[2] However, the chemical synthesis of such a complex molecule is a multi-step process where the formation of impurities is an intrinsic challenge.[3] Regulatory bodies worldwide, guided by the principles outlined in the ICH Q3A(R2) guidelines, mandate a thorough understanding and control of any impurity present at or above a 0.10% threshold.[3] This guide provides an in-depth technical analysis of a specific process-related impurity, Palbociclib Impurity 10, identified by the Chemical Abstracts Service (CAS) number 2206135-30-8.
This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry. It moves beyond a simple recitation of facts to provide a causal understanding of the impurity's formation, robust protocols for its identification and quantification, and a discussion of its control within the broader context of Palbociclib's manufacturing process.
Chemical Identity and Physicochemical Properties
Palbociclib Impurity 10 is a high-molecular-weight, process-related impurity that has been identified during the manufacturing of Palbociclib. Its chemical structure reveals it to be a dimeric species.
| Parameter | Value | Source(s) |
| CAS Number | 2206135-30-8 | [] |
| IUPAC Name | di-tert-butyl 4,4'-(((8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2,6-diyl)bis(azanediyl))bis(pyridine-6,3-diyl))bis(piperazine-1-carboxylate) | [5] |
| Molecular Formula | C₄₁H₅₅N₁₁O₅ | [] |
| Molecular Weight | 781.94 g/mol | [] |
| Appearance | Solid (Typical) | [] |
| Solubility | Soluble in DMSO | [] |
Postulated Mechanism of Formation: A Dimeric Adduct
Understanding the synthetic pathway of the active pharmaceutical ingredient (API) is paramount to elucidating the genesis of process-related impurities. The commercial synthesis of Palbociclib has evolved to optimize yield and purity. Impurity 10 is not a simple intermediate or a degradation product but rather a complex adduct formed from reactive species within the synthesis.
Based on its structure, Palbociclib Impurity 10 is postulated to be a dimeric impurity. The formation of such dimers often occurs under specific reaction conditions where a reactive intermediate or the product itself can react with another molecule of a starting material or intermediate.
Caption: Postulated Formation Pathway of Palbociclib Impurity 10.
While the exact precursors and reaction conditions leading to Impurity 10 are proprietary to manufacturers, a plausible hypothesis involves the reaction of two molecules of a key intermediate, potentially under basic or catalytic conditions used in coupling steps. The structure suggests a linkage that is not part of the intended primary reaction, indicating a competitive side reaction. The control of this impurity, therefore, hinges on the precise control of stoichiometry, temperature, and reagent addition during the critical coupling stages of Palbociclib synthesis.
Analytical Characterization and Control
The detection, quantification, and control of Palbociclib Impurity 10 are critical for ensuring the quality and safety of the final drug substance. A robust, validated analytical method is essential.
Reference Standard
The use of a qualified reference standard is a prerequisite for accurate quantification. Palbociclib Impurity 10 (CAS 2206135-30-8) is commercially available from various specialized suppliers of pharmaceutical impurities.[6] This reference material is essential for method development, validation, and routine quality control testing, and should be accompanied by a Certificate of Analysis detailing its purity and characterization data.
Chromatographic Method for Detection and Quantification
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for analyzing Palbociclib and its related substances.[7] While a specific monograph for Palbociclib Impurity 10 is not publicly available in the major pharmacopeias (USP/EP), a general method can be adapted and validated for its intended purpose.
Experimental Protocol: RP-HPLC Analysis
This protocol is a representative method based on published literature for Palbociclib impurity profiling and must be validated for its specific application.[8][9]
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Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
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Chromatography Data System (CDS) for data acquisition and processing.
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Chromatographic Conditions:
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
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Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).
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Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
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Gradient Elution: A gradient program is necessary to separate Palbociclib from its various impurities, including the less polar dimeric Impurity 10. A typical gradient might run from a low percentage of Mobile Phase B to a high percentage over 30-40 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Monitoring at the UV maximum of Palbociclib (e.g., ~220 nm or ~330 nm) is appropriate. A PDA detector allows for the evaluation of peak purity.
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Injection Volume: 10 µL.
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-
Sample Preparation:
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Standard Solution: Prepare a stock solution of Palbociclib Impurity 10 reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Further dilute to a concentration relevant to the specification limit (e.g., 0.15% of the nominal concentration of Palbociclib in the test solution).
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Test Solution: Accurately weigh and dissolve the Palbociclib drug substance in the diluent to a known concentration (e.g., 1.0 mg/mL).
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Method Validation (Self-Validating System): The method must be validated according to ICH Q2(R1) guidelines, demonstrating:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and the API. This is demonstrated through forced degradation studies and the analysis of spiked samples.
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Linearity: The method should be linear over a range of concentrations, typically from the reporting threshold to 150% of the specification limit for the impurity.
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Accuracy: Determined by recovery studies of the impurity spiked into the API.
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Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold.
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Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
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Caption: High-Level Workflow for the Analysis of Palbociclib Impurity 10.
Regulatory Considerations and Control Strategy
The control of any process-related impurity is a critical component of the overall control strategy for the drug substance.
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Specification: A limit for Palbociclib Impurity 10 must be included in the drug substance specification. This limit is typically not more than 0.15% for an unknown impurity, as per ICH guidelines, unless higher levels are justified by toxicological data.
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Process Control: The most effective way to control Impurity 10 is to minimize its formation during the synthesis. This involves a deep understanding of the reaction mechanism and the impact of process parameters. Critical process parameters (CPPs) that influence the formation of this impurity should be identified and controlled within proven acceptable ranges (PARs).
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Purification: The manufacturing process should include purification steps (e.g., crystallization, chromatography) that are effective at purging Impurity 10 to a level that consistently meets the specification.
Conclusion for the Practicing Scientist
Palbociclib Impurity 10 (CAS 2206135-30-8) represents a challenging, high-molecular-weight dimeric impurity that requires careful control and monitoring. Its formation is intrinsically linked to the synthetic route of Palbociclib, highlighting the importance of robust process chemistry to minimize its generation. For the analytical scientist, the challenge lies in developing and validating a specific, sensitive, and robust analytical method capable of accurately quantifying this impurity at low levels relative to the main API peak. A thorough understanding of its chemical nature, coupled with a well-defined control strategy, is essential for ensuring the consistent quality, safety, and efficacy of Palbociclib drug substance. This guide serves as a foundational resource for navigating the complexities associated with this critical process-related impurity.
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